5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde
Overview
Description
“5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The specific compound “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” is not widely studied, and there is limited information available about it .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde”, typically involves a benzene ring fused to an imidazole ring . The presence of the methoxy group and the carbaldehyde group at specific positions on the benzimidazole ring would define the unique structure of “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde”.Scientific Research Applications
1. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Microbiological Activity of 1H-benzo[d]imidazole Derivatives
- Application Summary : 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
- Methods of Application : The compounds were tested for their selectivity .
- Results or Outcomes : ADME calculations indicate that the compounds can be tested as potential drugs .
3. Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
- Application Summary : Imidazoles, including substituted imidazoles, are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results or Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
4. Preparation of COX-2 Inhibitors
- Application Summary : 2-Mercapto-5-methoxybenzimidazole, a compound similar to “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde”, is used in the preparation of COX-2 inhibitors .
- Methods of Application : The compound is employed in the preparation of compounds such as 5-methoxy-2-[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole and 5-methoxy-2-[[4-methoxy-3,5-dimethylpyridin-2-yl-1-oxide)methyl]sulfonyl]-1H-benzimidazole .
- Results or Outcomes : The resulting compounds are potential COX-2 inhibitors .
5. Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
- Application Summary : Imidazoles, including substituted imidazoles, are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results or Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
6. Microbiological Activity of 1H-benzo[d]imidazole Derivatives
- Application Summary : 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
- Methods of Application : The compounds were tested for their selectivity .
- Results or Outcomes : It was found, among others, that antibacterial and antifungal agents can be found in this group .
Future Directions
The future research directions for “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” and other benzimidazole derivatives could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by benzimidazole derivatives, they could be potential candidates for the development of new drugs .
properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZYPNUHAUMFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663530 | |
Record name | 6-Methoxy-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde | |
CAS RN |
38786-60-6 | |
Record name | 6-Methoxy-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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